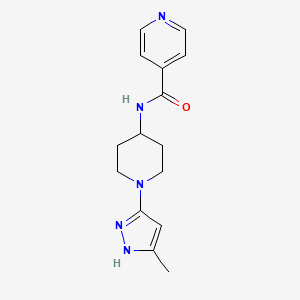![molecular formula C14H12Cl2N4O2 B2465559 5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899756-80-0](/img/structure/B2465559.png)
5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . This reaction is typically carried out under reflux with MeONa in BuOH .Molecular Structure Analysis
The molecular structure of this compound has been characterized using various techniques such as IR, 1H NMR, 13C NMR, and elemental analyses . The structure has also been optimized at the B3LYP/6-31G(d,p) level using density functional theory (DFT) .Scientific Research Applications
Antitumor Activity
- Pyrazolo[3,4-d]pyrimidine derivatives, including those similar to the specified compound, have shown potent antitumor activity. These compounds were effective on different cell lines, with some derivatives exhibiting significant inhibitory effects on tumor cells (Kandeel et al., 2012).
Adenosine Receptor Affinity
- These compounds also exhibit A1 adenosine receptor affinity, which is crucial in various physiological processes. Synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine demonstrated significant activity in adenosine receptor affinity assays (Harden et al., 1991).
Antiviral Activity
- Some 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, closely related to the specified compound, have shown antiviral activity. These compounds were effective against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Anti-Inflammatory and Ulcerogenicity Studies
- Novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones have been studied for their anti-inflammatory properties. Some derivatives showed comparable efficacy to indomethacin with minimal ulcerogenic effects, highlighting their therapeutic potential (El-Tombary, 2013).
Antibacterial Activity
- Research has been conducted on pyrazolo[3,4-d]pyrimidine derivatives for their antibacterial properties. Some of these compounds have exhibited significant activity against various bacterial strains, underscoring their potential as antimicrobial agents (Ebrahimpour et al., 2016).
Synthesis and Characterization
- Studies focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, including methods and characterizations, have contributed to understanding the chemical properties and potential applications of these compounds in various fields (Ogurtsov & Rakitin, 2021).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
It can be inferred from related compounds that it may interact with its target, possibly cdk2, leading to inhibition of the target’s function . This interaction could result in changes in the cell cycle progression .
Biochemical Pathways
Based on the potential target, cdk2, it can be inferred that the compound may affect the cell cycle progression . The downstream effects could include altered cell proliferation and potentially apoptosis .
Result of Action
Based on the potential inhibition of cdk2, it can be inferred that the compound may lead to altered cell cycle progression, potentially affecting cell proliferation and inducing apoptosis .
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-11-2-1-9(5-12(11)16)7-19-8-17-13-10(14(19)22)6-18-20(13)3-4-21/h1-2,5-6,8,21H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUOTHRINWYRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=NN3CCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

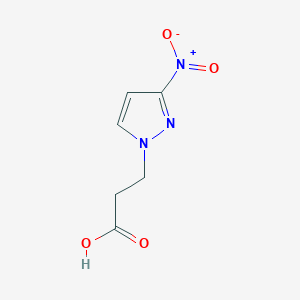
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2465480.png)
![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)
![6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2465483.png)
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2465486.png)
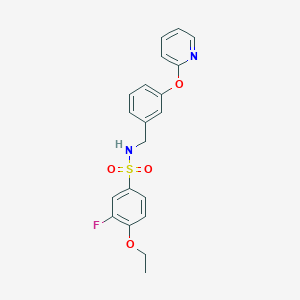
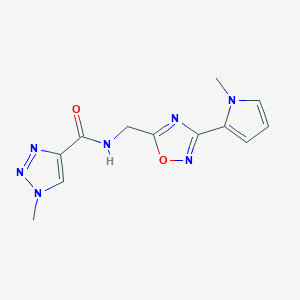
![Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate](/img/structure/B2465489.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B2465492.png)
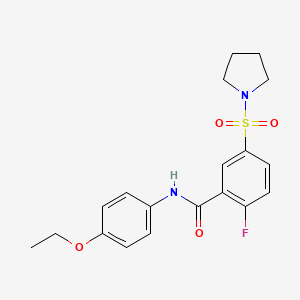
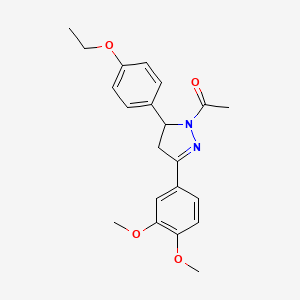
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2465496.png)
